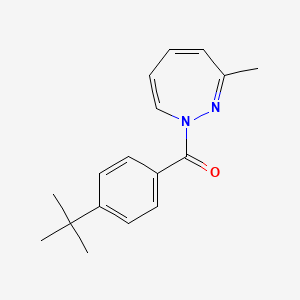
(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone is a synthetic organic compound that belongs to the class of diazepines This compound is characterized by the presence of a tert-butylphenyl group and a methyl-substituted diazepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-methyl-1H-1,2-diazepine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the diazepine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted diazepine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its diazepine ring can interact with various biological targets, making it a valuable tool for probing biochemical pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The diazepine ring is a common motif in many pharmaceutical agents, and modifications to the this compound structure could lead to the development of new drugs.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to inhibition or activation of their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-tert-Butylphenyl)(3-methyl-1H-1,2,3-triazol-1-yl)methanone: Similar structure but with a triazole ring instead of a diazepine ring.
(4-tert-Butylphenyl)(3-methyl-1H-pyrazol-1-yl)methanone: Contains a pyrazole ring instead of a diazepine ring.
Uniqueness
The uniqueness of (4-tert-Butylphenyl)(3-methyl-1H-1,2-diazepin-1-yl)methanone lies in its diazepine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with triazole or pyrazole rings, the diazepine ring offers different reactivity and binding characteristics, making it a valuable compound for diverse applications .
Propriétés
Numéro CAS |
92924-25-9 |
|---|---|
Formule moléculaire |
C17H20N2O |
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
(4-tert-butylphenyl)-(3-methyldiazepin-1-yl)methanone |
InChI |
InChI=1S/C17H20N2O/c1-13-7-5-6-12-19(18-13)16(20)14-8-10-15(11-9-14)17(2,3)4/h5-12H,1-4H3 |
Clé InChI |
LZRQTPFJOPWBHT-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=CC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


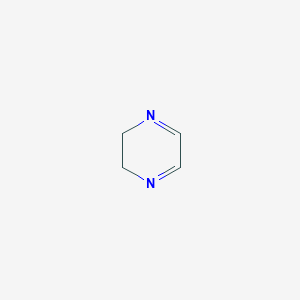
![6-[3-(4-Phenylpiperazin-1-yl)propoxy]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14342195.png)
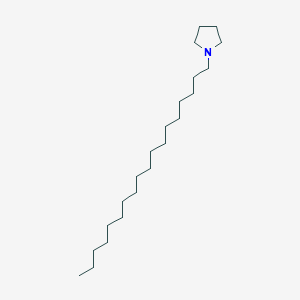

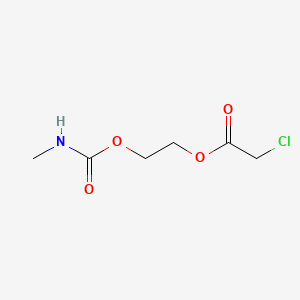
![Ethyl 4-formyl-2-oxo-1-oxaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B14342229.png)
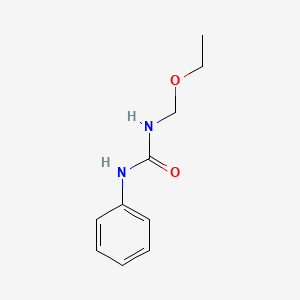
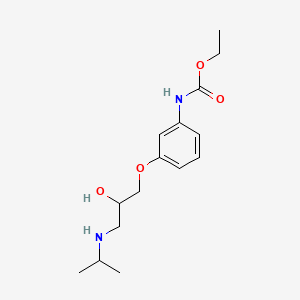
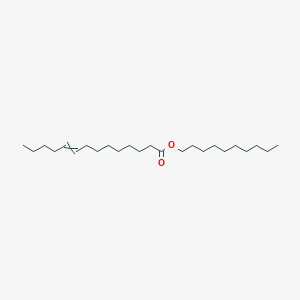
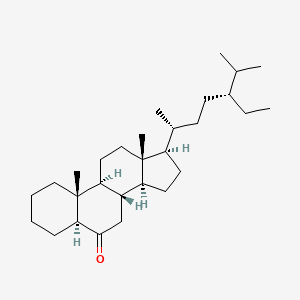
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
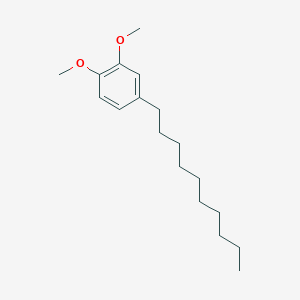
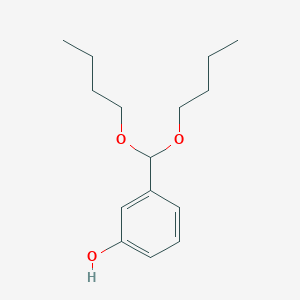
![2-{2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethoxy}ethan-1-ol](/img/structure/B14342283.png)
